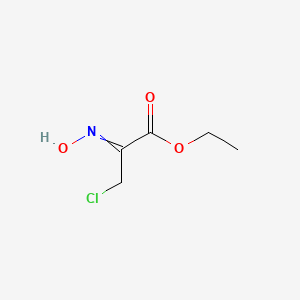
Ethyl 3-chloro-2-hydroxyiminopropanoate
Overview
Description
Ethyl 3-chloro-2-hydroxyiminopropanoate is a useful research compound. Its molecular formula is C5H8ClNO3 and its molecular weight is 165.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-chloro-2-hydroxyiminopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-chloro-2-hydroxyiminopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocatalysis and Enantioselective Synthesis
Ethyl 3-chloro-2-hydroxyiminopropanoate is involved in the biocatalysis and enantioselective synthesis processes, particularly for the production of chiral drugs. A notable application is in the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester to (S)-CHBE, a precursor for chiral drugs like statins. This process is characterized by low cost, mild reaction conditions, high yield, and high enantioselectivity (Ye, Ouyang, & Ying, 2011).
Multi-Component Chemical Synthesis
Ethyl 3-chloro-2-hydroxyiminopropanoate is used in multi-component chemical reactions. For example, its reaction with aryl aldehydes and hydroxylamine hydrochloride in the presence of boric acid leads to the formation of 4H-isoxazol-5(4H)-ones. This method is known for its efficiency, simplicity, and high yields (Kiyani & Ghorbani, 2015).
Enzymatic Hydrolysis Studies
The compound is also utilized in enzymatic hydrolysis studies. For instance, its hydrolysis using ultrasound bath and enzymes like PCL, PLE, and CRL has been investigated. This application highlights the efficiency of enzymatic processes in chemical reactions (Ribeiro, Passaroto, & Brenelli, 2001).
Chemical Intermediate in Pharmaceutical Synthesis
It serves as a chemical intermediate in the synthesis of pharmaceutical products. One example is its role in the synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate, used as a precursor in the synthesis of pharmacologically valuable products, including L-carnitine (Yamamoto, Matsuyama, & Kobayashi, 2002).
Tandem Ring Opening and Oximation Processes
The compound participates in tandem ring opening and oximation processes. A study shows its reaction with hydroxylamine hydrochloride leading to the formation of specific pentanoate derivatives (Saravanan, Babu, & Muthusubramanian, 2007).
properties
IUPAC Name |
ethyl 3-chloro-2-hydroxyiminopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERHYVIYHGEZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-2-hydroxyiminopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[n-(4-Methoxybenzenesulfonyl)]amino-n-(4-chlorocinnamyl)-n-methylbenzylamine](/img/structure/B8111869.png)
![(4R,6S,8S,12R,14R,18R,19R,20S,21S)-11,19,21-trihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B8111874.png)



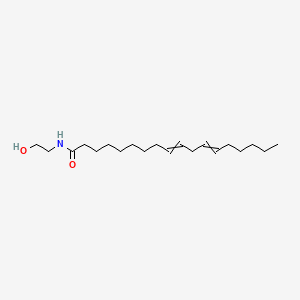

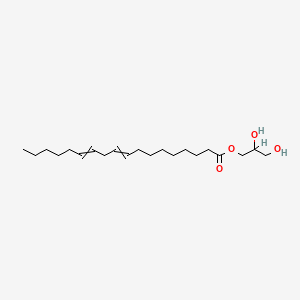
![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiol](/img/structure/B8111904.png)
![{2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene](/img/structure/B8111919.png)
![N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate](/img/structure/B8111923.png)
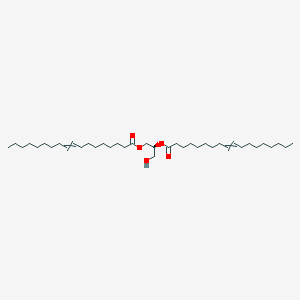
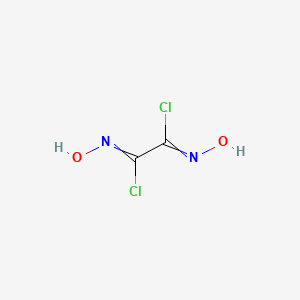
![3-(2,5-Dioxopyrrolidin-1-yl)-4-(2-{[2-(2,5-dioxopyrrolidin-1-yl)-4-[(2-hydroxyacetyl)oxy]-4-oxobutanoyl]oxy}ethoxy)-4-oxobutanoate](/img/structure/B8111943.png)